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Get Quote

Introduction
2-cyano-N-(2-fluorophenyl)acetamide is a synthetic organic compound of interest in

medicinal chemistry and drug discovery due to the prevalence of the N-acylamino and cyano

moieties in various bioactive molecules. A thorough understanding of its spectroscopic

characteristics is paramount for its identification, purity assessment, and structural elucidation

in research and development settings. This technical guide provides a comprehensive overview

of the predicted spectroscopic data for 2-cyano-N-(2-fluorophenyl)acetamide, including

Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C),

and Mass Spectrometry (MS). The interpretations herein are based on established principles of

spectroscopy and comparative analysis with structurally related compounds.

The molecular structure of 2-cyano-N-(2-fluorophenyl)acetamide forms the basis for all

spectroscopic predictions.

Figure 1: Chemical structure of 2-cyano-N-(2-fluorophenyl)acetamide.
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Infrared (IR) Spectroscopy
The IR spectrum of 2-cyano-N-(2-fluorophenyl)acetamide is predicted to exhibit

characteristic absorption bands corresponding to its various functional groups. The presence of

an amide, a nitrile, and an aromatic ring will dominate the spectrum.

Predicted IR Spectral Data

Functional Group
Predicted Absorption
(cm⁻¹)

Description

N-H Stretch 3300 - 3500
Amide N-H stretching, likely a

sharp to medium peak.

Aromatic C-H Stretch 3000 - 3100
C-H stretching of the phenyl

ring.

Aliphatic C-H Stretch 2850 - 2960
C-H stretching of the

methylene (-CH₂-) group.

C≡N Stretch 2240 - 2260

Nitrile C≡N stretching, a sharp

and distinct peak of medium

intensity.

C=O Stretch (Amide I) 1660 - 1690
Amide carbonyl stretching, a

strong and prominent peak.

N-H Bend (Amide II) 1510 - 1550
In-plane N-H bending coupled

with C-N stretching.

Aromatic C=C Stretch 1450 - 1600
Multiple peaks from the phenyl

ring.

C-F Stretch 1100 - 1250
Carbon-fluorine stretching,

expected to be a strong band.

Interpretation:

The IR spectrum will provide clear evidence for the key functional groups. The N-H stretching

vibration around 3300-3500 cm⁻¹ and the strong amide I band (C=O stretch) at approximately
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1660-1690 cm⁻¹ are definitive for the secondary amide linkage. The sharp absorption in the

2240-2260 cm⁻¹ region is a clear indicator of the cyano (C≡N) group.[1][2] The aromatic nature

of the compound will be confirmed by the C-H stretches above 3000 cm⁻¹ and the

characteristic C=C stretching vibrations in the 1450-1600 cm⁻¹ region. Finally, a strong band in

the 1100-1250 cm⁻¹ range is anticipated for the C-F bond stretch.

Experimental Protocol: Attenuated Total Reflectance
(ATR) FT-IR Spectroscopy

Sample Preparation: A small amount of the solid 2-cyano-N-(2-fluorophenyl)acetamide is

placed directly onto the ATR crystal.

Data Acquisition: The spectrum is recorded by pressing the sample against the crystal to

ensure good contact. A background spectrum of the clean crystal is taken prior to sample

analysis.

Analysis: The resulting spectrum is analyzed for the presence of the characteristic absorption

bands as detailed above.

¹H Nuclear Magnetic Resonance (NMR)
Spectroscopy
The ¹H NMR spectrum of 2-cyano-N-(2-fluorophenyl)acetamide is predicted to show distinct

signals for the amide proton, the aromatic protons, and the methylene protons. The chemical

shifts and coupling patterns will be influenced by the electronic effects of the substituents.

Predicted ¹H NMR Spectral Data (in CDCl₃)

Proton
Predicted Chemical
Shift (δ, ppm)

Multiplicity Integration

Amide N-H ~8.5 - 9.5 Singlet (broad) 1H

Aromatic H ~7.0 - 8.2 Multiplet 4H

Methylene CH₂ ~3.5 - 4.0 Singlet 2H
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Interpretation:

The amide proton is expected to appear as a broad singlet in the downfield region (δ 8.5 - 9.5

ppm) due to its acidic nature and potential for hydrogen bonding. The four protons on the 2-

fluorophenyl ring will resonate in the aromatic region (δ 7.0 - 8.2 ppm) as a complex multiplet

due to proton-proton and proton-fluorine couplings. The methylene protons adjacent to the

cyano and carbonyl groups are expected to appear as a singlet at approximately δ 3.5 - 4.0

ppm.[3][4]

Experimental Protocol: ¹H NMR Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of 2-cyano-N-(2-
fluorophenyl)acetamide in about 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆)

in an NMR tube.

Data Acquisition: The spectrum is acquired on a standard NMR spectrometer (e.g., 400 or

500 MHz).

Analysis: The chemical shifts, integration, and multiplicity of the signals are analyzed to

confirm the proton environments in the molecule.

¹³C Nuclear Magnetic Resonance (NMR)
Spectroscopy
The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule. The

presence of the fluorine atom will cause splitting of the signals for the carbons in the phenyl

ring due to C-F coupling.

Predicted ¹³C NMR Spectral Data (in CDCl₃)
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Carbon Predicted Chemical Shift (δ, ppm)

Carbonyl C=O ~165 - 170

Aromatic C-F ~150 - 155 (doublet)

Aromatic C-N ~135 - 140

Aromatic C-H ~115 - 130

Cyano C≡N ~115 - 120

Methylene CH₂ ~25 - 30

Interpretation:

The carbonyl carbon of the amide will appear at the most downfield position (δ ~165-170 ppm).

The carbon atom of the phenyl ring directly attached to the fluorine atom will be observed as a

doublet with a large one-bond C-F coupling constant (¹JCF) in the range of 240-260 Hz. The

other aromatic carbons will resonate between δ 115 and 140 ppm, with those ortho and para to

the fluorine showing smaller C-F couplings. The nitrile carbon is expected around δ 115-120

ppm, and the methylene carbon should appear in the upfield region at approximately δ 25-30

ppm.[5][6]

Experimental Protocol: ¹³C NMR Spectroscopy
Sample Preparation: A more concentrated sample (20-50 mg in 0.6 mL of deuterated

solvent) is typically used for ¹³C NMR compared to ¹H NMR.

Data Acquisition: The spectrum is acquired using a proton-decoupled pulse sequence to

simplify the spectrum to singlets for each unique carbon (except for C-F splitting).

Analysis: The chemical shifts of the carbon signals are assigned to the corresponding carbon

atoms in the molecule.

Mass Spectrometry (MS)
Mass spectrometry will provide information about the molecular weight and fragmentation

pattern of 2-cyano-N-(2-fluorophenyl)acetamide.
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Predicted Mass Spectrometry Data

Ion Predicted m/z Description

[M]⁺• 178.06 Molecular Ion

[M - CH₂CN]⁺ 137.04
Loss of the cyanomethyl

radical

[C₆H₄FNH₂]⁺• 111.05 2-fluoroaniline radical cation

[C₆H₄F]⁺ 95.03 Fluorophenyl cation

Interpretation:

The electron ionization (EI) mass spectrum is expected to show a molecular ion peak at m/z

178.06, corresponding to the molecular formula C₉H₇FN₂O. Key fragmentation pathways would

likely involve the cleavage of the amide bond. A significant fragment at m/z 111 could

correspond to the 2-fluoroaniline radical cation, formed by cleavage of the N-C(O) bond.

Another plausible fragmentation is the loss of the cyanomethyl radical (•CH₂CN), leading to a

fragment at m/z 137.

[C₉H₇FN₂O]⁺•
m/z = 178

[C₇H₅FNO]⁺•
m/z = 137- •CH₂CN

[C₆H₅FN]⁺•
m/z = 111

- CH₂CO

[C₆H₄F]⁺
m/z = 95

- NH

Click to download full resolution via product page

Figure 2: Predicted fragmentation pathway for 2-cyano-N-(2-fluorophenyl)acetamide.

Experimental Protocol: Mass Spectrometry
Sample Introduction: The sample can be introduced into the mass spectrometer via direct

infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-

MS).
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Ionization: Electron ionization (EI) is a common method for volatile compounds, while

electrospray ionization (ESI) is suitable for less volatile or thermally labile compounds.

Analysis: The resulting mass spectrum is analyzed to determine the molecular weight and

identify the major fragment ions, which helps in confirming the structure.

Conclusion
This technical guide provides a detailed prediction of the spectroscopic data for 2-cyano-N-(2-
fluorophenyl)acetamide. The combination of IR, ¹H NMR, ¹³C NMR, and mass spectrometry

is expected to provide a comprehensive and unambiguous characterization of this compound.

The predicted data serves as a valuable reference for researchers working with this molecule,

aiding in its synthesis, purification, and biological evaluation. While these predictions are based

on sound scientific principles, experimental verification is always recommended for definitive

structural confirmation.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Contact our Ph.D. Support Team for a compatibility check
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